![molecular formula C14H16N2O2S B1668186 4-amino-N-(2-phenylethyl)benzenesulfonamide CAS No. 587850-67-7](/img/structure/B1668186.png)
4-amino-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
4-Amino-N-(2-phenylethyl)benzenesulfonamide, or 4-Amino-N-phenethylsulfonamide (APES), is a synthetic sulfonamide compound that is used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of 116-118°C. APES is a structurally simple compound, with a molecular weight of 271.32 g/mol, and is soluble in water and ethanol.
Scientific Research Applications
Anti-Cancer Properties
The compound has been identified as a potential inhibitor of the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases (RTKs), which are emerging as potential targets for glioblastoma (GBM) treatment . Benzenesulfonamide analogs, including 4-amino-N-(2-phenylethyl)benzenesulfonamide, have shown promising anticancer properties .
Kinase Inhibition
The compound’s inhibitory activities in TrkA overexpressing cells, such as U87 and MEF cells, have been investigated . This suggests potential applications in the development of kinase inhibitors.
Drug Development
The compound’s interaction with TrkA has been predicted by docking and structural analysis, which is crucial in drug development . ADMET profiling was also performed for all compounds to calculate the drug likeness property .
Structure-Activity Relationship Studies
Appropriate QSAR models were developed for studying structure–activity relationships . This is important in medicinal chemistry for the design of new therapeutic agents.
Synthesis of New Compounds
The compound has been used in the synthesis of new Schiff base esters with different alkyl chains . This suggests its potential use in the development of new materials and chemical compounds.
Commercial Availability
The compound is commercially available and can be purchased from various scientific suppliers . This makes it accessible for further research and application development.
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(2-phenylethyl)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the process of glucose synthesis .
Mode of Action
It is known to interact with its target, fructose-1,6-bisphosphatase 1 . The interaction details and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound affects the gluconeogenesis pathway by interacting with Fructose-1,6-bisphosphatase 1
Pharmacokinetics
It is known that the compound is insoluble in water and ethanol, but soluble in dmso . These properties can impact the bioavailability of the compound.
Result of Action
It is known to inhibit prmt1 with an ic50 of 128 μM , suggesting it may have a role in regulating protein arginine methylation.
properties
IUPAC Name |
4-amino-N-(2-phenylethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWZPUPRVIECEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356803 | |
Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-phenylethyl)benzenesulfonamide | |
CAS RN |
587850-67-7 | |
Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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